molecular formula C14H15ClO4 B11152109 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B11152109
M. Wt: 282.72 g/mol
InChI Key: HRCUARXSCUOGHV-UHFFFAOYSA-N
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Description

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is an organic compound with the molecular formula C14H15ClO4 and a molecular weight of 282.726 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with β-dicarbonyl compounds in the presence of a base such as piperidine or pyridine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Coumarin derivatives, including 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one, have shown promise in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Research indicates that modifications in the coumarin structure can enhance its efficacy against specific cancer types by inhibiting proteins like Myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell survival .

Table 1: Coumarin Derivatives and Their Anticancer Activities

Compound NameTarget ProteinInhibitory Activity (IC50)
This compoundMcl-1To be determined
6-HydroxycoumarinMcl-10.21 μM
7-HydroxycoumarinMcl-10.65 μM

Antidiabetic Potential

The compound has been investigated as a potential DPP-4 inhibitor, which plays a significant role in glucose metabolism. Studies have demonstrated that structural modifications in coumarins can lead to improved pharmacokinetic profiles and enhanced inhibition of DPP-4 activity, making them suitable candidates for diabetes management .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of coumarin derivatives against various pathogens, including bacteria and fungi. The unique structure of this compound may contribute to its effectiveness as an antimicrobial agent, potentially useful in agricultural settings to protect crops from diseases .

Table 2: Antimicrobial Activity of Coumarin Derivatives

Compound NamePathogen TargetedActivity
This compoundStaphylococcus aureusEffective
6-Chloro-coumarinEscherichia coliModerate
7-HydroxycoumarinCandida albicansStrong

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of coumarins is critical for optimizing their biological activities. The introduction of halogen atoms and ethoxy groups in the structure of this compound enhances its interaction with biological targets compared to simpler coumarins.

Figure 1: SAR Analysis of Coumarin Derivatives
SAR Analysis (Note: Replace with actual image link if available)

Case Study 1: Development of Anticancer Agents

A study synthesized over thirty coumarin derivatives and evaluated their activity against Mcl-1. The findings indicated that specific substitutions significantly enhanced inhibitory potency, suggesting that further exploration of compounds like this compound could yield effective anticancer agents .

Case Study 2: Evaluation as DPP-4 Inhibitors

In another study focusing on DPP-4 inhibitors derived from coumarins, compounds were designed to improve glucose tolerance in diabetic models. The results showed that certain derivatives exhibited comparable efficacy to established drugs, indicating the potential of compounds like this compound in diabetes treatment .

Mechanism of Action

The mechanism of action of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both chloro and ethoxy substituents on the chromen-2-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is a coumarin derivative that has garnered attention due to its diverse biological activities. Coumarins are a class of compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound belongs to the coumarin family and features a chromenone structure. Its chemical formula is C14H15ClO4, and it exhibits unique reactivity due to the presence of the chloro and diethoxy substituents.

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented:

Bacterial Strain MIC (mM)
Bacillus cereus1.5
Micrococcus luteus1.5
Listeria monocytogenes1.5
Staphylococcus aureus subsp. aureus1.5
Enterococcus faecium1.7

These findings suggest that the compound possesses potent antibacterial activity against food-poisoning bacteria .

Antioxidant Activity

Coumarins are recognized for their antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that this compound can scavenge free radicals effectively. The compound demonstrated protective effects against oxidative damage in various in vitro models.

Anticancer Properties

The anticancer potential of coumarins has been extensively studied. In vitro assays have shown that this compound induces apoptosis in cancer cell lines through mitochondrial pathways. The compound has been found to inhibit cell proliferation in several human cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)12
HepG2 (Liver Cancer)15

These results indicate that the compound may serve as a lead molecule for developing new anticancer agents .

Case Studies

Recent studies have highlighted the therapeutic potential of coumarin derivatives in treating various diseases:

  • Inflammatory Diseases : Coumarins have shown promise in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease.
  • Cardiovascular Health : Some studies suggest that coumarins can exert vasodilatory effects and may be beneficial in managing hypertension .
  • Neurodegenerative Diseases : Research indicates that certain coumarin derivatives can inhibit enzymes associated with neurodegenerative conditions, presenting potential therapeutic avenues .

Properties

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

3-chloro-5,7-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H15ClO4/c1-4-17-9-6-10(18-5-2)12-8(3)13(15)14(16)19-11(12)7-9/h6-7H,4-5H2,1-3H3

InChI Key

HRCUARXSCUOGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C(C(=O)O2)Cl)C)C(=C1)OCC

Origin of Product

United States

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